![molecular formula C12H13N3O B561838 N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide CAS No. 1217846-28-0](/img/structure/B561838.png)
N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide
Overview
Description
Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity . Imidazole-based compounds have a wide range of therapeutic applications, including antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant, and many others .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . Recent advances have been made in the regiocontrolled synthesis of substituted imidazoles .
Molecular Structure Analysis
The molecular structure of imidazole is small but chemically complex . It plays an important role in humans and is included in chemical sciences, biological sciences, and materials science .
Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is used as a catalyst in compound synthesis and the process of developing new drugs .
Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole and its derivatives can vary widely depending on the specific compound. In general, imidazole is a heterocyclic compound that is very practical and versatile in its construction/functionalization .
Scientific Research Applications
Chemical Synthesis and Molecular Interactions
Novel Synthetic Pathways : Research has developed methods for creating functionalized imidazoles, including N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide derivatives, through three-component reactions. These reactions offer an efficient approach to synthesizing imidazole-2-carboxamides with high stereoselectivity, indicating the versatility of these compounds in chemical synthesis (Belyaeva et al., 2012).
Molecular Recognition and DNA Sequencing : A study on 1-H-imidazole-2-carboxamide, a molecule similar in function to N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide, highlights its potential as a universal reader for DNA sequencing. The molecule's ability to form non-covalent complexes with DNA bases and generate distinguishable electronic signatures makes it a valuable tool for recognition tunneling in nanopores (Liang et al., 2012).
Pharmacological Applications
Antituberculosis Agents : Compounds structurally related to N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide have been identified as new antituberculosis agents. Imidazo[1,2-a]pyridine carboxamides, bearing an N-(2-phenoxyethyl) moiety, demonstrated significant in vitro activity against both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains, indicating their potential for further development as antituberculosis drugs (Wu et al., 2016).
QSAR Modelling for Anti-tubercular Activity : A quantitative structure-activity relationship (QSAR) modeling study on N-(2-phenoxy)ethyl imidazo[1,2-a] pyridine-3-carboxamide derivatives revealed their potential biological activities against Mycobacterium tuberculosis. The study's findings could aid in the design and development of more potent anti-tubercular drug candidates, demonstrating the importance of structural analysis in enhancing pharmacological efficacy (Abdullahi et al., 2020).
Mechanism of Action
Imidazole Derivatives
Imidazole derivatives are an important class of heterocyclic compounds. They are key components in a variety of functional molecules used in everyday applications . These compounds have a wide range of applications in medicine and pharmacies .
Targets of Action
For example, some imidazole derivatives have been found to inhibit Protein Kinase R (PKR), a protein that mediates a broad spectrum of cellular transduction pathways .
Mode of Action
The mode of action of imidazole derivatives can vary greatly depending on the specific compound and its targets. In the case of PKR inhibitors, these compounds can disrupt the function of PKR, leading to changes in the cellular transduction pathways .
Biochemical Pathways
For instance, PKR inhibitors can affect the pathways mediated by PKR, including those involved in the response to viral infections .
Pharmacokinetics
Imidazole derivatives in general can have varying adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
For example, PKR inhibitors can lead to changes in cellular transduction pathways, potentially affecting cellular function .
Action Environment
The action of “N-[®-(+)-1-Phenylethyl]imidazole-1-carboxamide” can be influenced by various environmental factors. For example, the pH, temperature, and presence of other compounds can affect the stability and efficacy of the compound .
Future Directions
The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
properties
IUPAC Name |
N-[(1R)-1-phenylethyl]imidazole-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-10(11-5-3-2-4-6-11)14-12(16)15-8-7-13-9-15/h2-10H,1H3,(H,14,16)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUGXHLSGRNSOZ-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654520 | |
Record name | N-[(1R)-1-Phenylethyl]-1H-imidazole-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide | |
CAS RN |
1217846-28-0 | |
Record name | N-[(1R)-1-Phenylethyl]-1H-imidazole-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.